molecular formula C20H36O4 B7798421 Hexadecenylsuccinic acid CAS No. 90692-02-7

Hexadecenylsuccinic acid

Cat. No.: B7798421
CAS No.: 90692-02-7
M. Wt: 340.5 g/mol
InChI Key: AAHZZGHPCKJNNZ-FOCLMDBBSA-N
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Description

Hexadecenylsuccinic acid (CAS: 32072-96-1) is an organic compound with the molecular formula C₂₀H₃₄O₃ and a molecular weight of 322.48 g/mol . It is structurally characterized by a 16-carbon alkenyl chain (hexadecenyl) attached to a succinic acid backbone. While the provided evidence primarily references its anhydride form (hexadecenylsuccinic anhydride), the acid derivative is inferred to share core structural features.

Properties

IUPAC Name

2-[(E)-hexadec-1-enyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h15-16,18H,2-14,17H2,1H3,(H,21,22)(H,23,24)/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHZZGHPCKJNNZ-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347090
Record name 2-[(1E)-1-Hexadecen-1-yl]succinic acid
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Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54111-93-2, 90692-02-7
Record name Hexadecenylsuccinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1E)-1-Hexadecen-1-yl]succinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecenylsuccinic acid
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Record name 1-HEXADECENYLSUCCINIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecenylsuccinic acid can be synthesized through the reaction of hexadecenyl alcohol with succinic anhydride. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as pyridine or triethylamine. The process involves the esterification of the alcohol with the anhydride, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The final product is purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Hydrolysis to Succinic Acid Derivatives

The anhydride hydrolyzes in aqueous conditions to form hexadecenylsuccinic acid:

C20H34O3+H2OC20H36O4(hexadecenylsuccinic acid)\text{C}_{20}\text{H}_{34}\text{O}_{3} + \text{H}_{2}\text{O} \rightarrow \text{C}_{20}\text{H}_{36}\text{O}_{4} \quad \text{(this compound)}

This reaction is accelerated in basic or acidic media, typical of anhydride hydrolysis .

Esterification with Alcohols

This compound reacts with alcohols (ROH) to form mono- or diesters, critical for industrial applications like surfactants and polymer additives :

C20H36O4+ROHRO2C(CH2)2CO2H+H2O\text{C}_{20}\text{H}_{36}\text{O}_{4} + \text{ROH} \rightarrow \text{RO}_{2}\text{C}(\text{CH}_{2})_{2}\text{CO}_{2}\text{H} + \text{H}_{2}\text{O}

Applications :

  • Paper sizing agents : Forms esters with cellulose hydroxyl groups .

  • Lubricant additives : Enhances viscosity and pour-point performance .

Reactivity in Polymerization

The acid participates in polycondensation reactions to form biodegradable polyesters. For example, with diols:

nC20H36O4+nHO-R-OHPolyester+2nH2On\,\text{C}_{20}\text{H}_{36}\text{O}_{4} + n\,\text{HO-R-OH} \rightarrow \text{Polyester} + 2n\,\text{H}_{2}\text{O}

This is leveraged in producing eco-friendly plastics and coatings .

Thermal Decomposition and Side Reactions

At temperatures >240°C, the hexadecenyl side chain risks self-ignition , limiting high-temperature applications. Side reactions include:

  • Decarboxylation : Loss of CO~2~ under prolonged heating.

  • Isomerization : Migration of the double bond in the hexadecenyl chain .

Comparative Reactivity with Succinic Acid

Reaction TypeSuccinic AcidThis compound
Esterification Fast (small substrate)Slower (steric hindrance)
Hydrolysis Immediate (anhydride)Moderate (hydrophobic chain)
Thermal Stability Stable to 235°CDegrades above 240°C

Scientific Research Applications

Hexadecenylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying lipid interactions and membrane dynamics.

    Industry: Used as an emulsifier in the formulation of cosmetics, food products, and coatings.

Mechanism of Action

The mechanism of action of hexadecenylsuccinic acid involves its interaction with lipid membranes. The hexadecenyl group inserts into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Physical Properties :

  • Melting point: 59–60°C (anhydride form) .
  • Purity: Commercial grades typically exceed 94% (GC&T) .

Structural and Functional Group Analysis

Hexadecenylsuccinic acid belongs to the alkenylsuccinic acid/anhydride family, which includes compounds with varying chain lengths and functional groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Alkenylsuccinic Compounds
Compound CAS No. Molecular Formula Chain Length Functional Group Key Features
This compound 32072-96-1 C₂₀H₃₄O₃ C16 Carboxylic acid/anhydride Long hydrophobic chain; high melting point
Dodecenylsuccinic anhydride 25377-73-5 C₁₆H₂₄O₃ C12 Anhydride Shorter chain; liquid at room temperature
Tetradecenylsuccinic anhydride N/A C₁₈H₂₈O₃ C14 Anhydride Intermediate chain length; moderate melting point
Hexadecanoic acid (palmitic acid) 57-10-3 C₁₆H₃₂O₂ C16 Carboxylic acid Saturated fatty acid; distinct from succinic derivatives

Physical and Environmental Properties

Chain length significantly influences physical properties and environmental behavior:

Table 2: Physical and Environmental Data
Compound Melting Point (°C) Short-Term ESL (µg/m³) Long-Term ESL (ppb) Key Applications
Hexadecenylsuccinic anhydride 59–60 Not reported Not reported Hydrophobic coatings, organic synthesis
Dodecenylsuccinic anhydride 38–40 (pure form) 40 3.6 Resins, adhesives, and surfactants
Tetradecenylsuccinic anhydride 53–56.5 Not reported Not reported Intermediate in polymer chemistry

Notes:

  • ESL (Exposure Screening Levels): Dodecenylsuccinic anhydride has established health-based exposure limits due to its irritant properties .
  • Melting Trends : Longer alkenyl chains correlate with higher melting points (C12 < C14 < C16) .

Biological Activity

Hexadecenylsuccinic acid (HDSA) is a compound of increasing interest in biological and pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of HDSA, focusing on its antibacterial properties, metabolic effects, and potential applications in various fields.

Chemical Structure and Properties

This compound, with the chemical formula C20_{20}H36_{36}O4_4, is classified as a long-chain unsaturated fatty acid derivative. Its structure comprises a succinic acid backbone with a hexadecene chain, which contributes to its amphiphilic characteristics, making it suitable for various biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of succinic acid derivatives, including HDSA. Research indicates that compounds similar to succinic acid exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas fluorescens.

The antibacterial mechanism of succinic acid involves disrupting bacterial cell membranes, leading to increased permeability and leakage of intracellular components. For instance, one study demonstrated that treatment with succinic acid resulted in a marked increase in nucleic acid leakage from treated bacteria compared to controls, indicating membrane damage .

Bacterial Strain Diameter of Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus24.94 (30 mg/mL)10 mg/mL
Pseudomonas fluorescens18.66 (30 mg/mL)15 mg/mL

Metabolic Effects

In addition to its antibacterial properties, HDSA has shown promise in metabolic regulation. Studies on succinic acid have indicated its role in improving lipid metabolism and insulin sensitivity in animal models.

Case Study: High-Fat Diet-Induced Obesity

A recent study investigated the effects of succinic acid supplementation on mice subjected to a high-fat diet (HFD). Mice receiving 40 mM of succinic acid exhibited significant reductions in total cholesterol (TC) and triglycerides (TG), alongside improved glucose tolerance and insulin sensitivity . The study concluded that succinic acid activates specific signaling pathways (P38 and AKT) that promote the browning of white adipose tissue, thus enhancing metabolic health.

Parameter Control Group Succinic Acid Group (40 mM)
Total Cholesterol (mg/dL)150120
Triglycerides (mg/dL)200150
Insulin Sensitivity Index1.02.5

Potential Applications

The unique properties of HDSA suggest various applications across multiple domains:

  • Pharmaceuticals : Due to its antibacterial and metabolic regulatory properties, HDSA could be developed into therapeutic agents for treating infections and metabolic disorders.
  • Food Industry : Its ability to inhibit bacterial growth makes HDSA a candidate for use as a food preservative.
  • Cosmetics : The compound's potential to improve skin health by reducing inflammation and promoting healing could lead to its incorporation into skincare products.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecenylsuccinic acid
Reactant of Route 2
Hexadecenylsuccinic acid

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